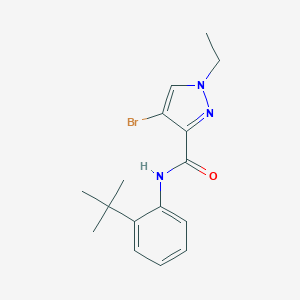![molecular formula C17H19ClN2O2 B453470 2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide](/img/structure/B453470.png)
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a pyridinyl group, and a propanamide backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the Pyridinyl Group:
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amide coupling reaction, where the intermediate is reacted with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorobenzoyl)pyridine: Shares the chlorophenyl and pyridinyl groups but differs in the backbone structure.
N-(pyridin-4-yl)pyridin-4-amine: Contains the pyridinyl group but lacks the chlorophenoxy and propanamide moieties.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-[1-(pyridin-4-yl)ethyl]propanamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H19ClN2O2 |
|---|---|
Molekulargewicht |
318.8g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-2-methyl-N-(1-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C17H19ClN2O2/c1-12(13-8-10-19-11-9-13)20-16(21)17(2,3)22-15-6-4-14(18)5-7-15/h4-12H,1-3H3,(H,20,21) |
InChI-Schlüssel |
BMOFKTDBQRITMO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C1=CC=NC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B453388.png)
![N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(2,4-DIMETHYLPHENYL)-N-PHENETHYLTHIOUREA](/img/structure/B453389.png)
![N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(3,4-DICHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA](/img/structure/B453390.png)
![N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(4-METHOXYPHENYL)-N-PHENETHYLTHIOUREA](/img/structure/B453393.png)
![3-(2,6-Dimethylphenyl)-1-[2-(2-methoxyphenyl)ethyl]-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea](/img/structure/B453396.png)

![Isopropyl 4-(4-cyclohexylphenyl)-2-[(4-isobutoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B453399.png)
![N,N',N''-tris[1-(2,5-dimethylphenyl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B453401.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B453403.png)
![N-allyl-N'-(4-chlorophenyl)-N-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]thiourea](/img/structure/B453404.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B453405.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B453406.png)
![4-Ethylphenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B453407.png)
![Ethyl 4-(3,4-dichlorophenyl)-2-[(2,5-dimethyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B453408.png)
